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molecular formula C9H16O2 B2940608 1-Methylcycloheptane-1-carboxylic acid CAS No. 35664-93-8

1-Methylcycloheptane-1-carboxylic acid

Cat. No. B2940608
M. Wt: 156.225
InChI Key: GULLOFXXKJRCMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05962002

Procedure details

To a stirred solution of diisopropylamine (7.47 g, 73.8 mmol) in dry THF at -78° C. under nitrogen was added n-butyllithium(2.5M, 29.5 ml, 73 8 mmol). The mixture was stirred for 10 minutes before cycloheptanecarboxylic acid (2.10 g, 14.8 mmol) was added dropwise and the reaction stirred at -78° C. for a further 10 minutes before refluxing for a further 2 hours. The reaction was cooled to 0° C. and methyl iodide (5.76 g, 40.6 ml) was added dropwise before refluxing for a further 1 hour before cooling to room temperature. The reaction mixture was poured onto an admixture of water/ether (100 ml/SO ml) and the aqueous layer was separated, acidified with dilute hydrochloric acid (2M) and extracted with ether (5×25 ml). The combined ether layers were washed with water (2×50 ml) and saturated sodium chloride solution (50 ml) before being dried over MgSO4. Filtration and evaporation of solvent under reduced pressure yielded the 1-methylcycloheptanecarboxylic acid which was recrystallised from hexane (2.20 g, mp 46° C.). The title compound was produced by the method of Example 24 using this acid in place of the 1-methylcyclopentanecarboxylic acid.
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
29.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
40.6 mL
Type
reactant
Reaction Step Three
Name
water ether
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH:13]1([C:20]([OH:22])=[O:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.CI>C1COCC1.O.CCOCC>[CH3:1][C:13]1([C:20]([OH:22])=[O:21])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1 |f:5.6|

Inputs

Step One
Name
Quantity
7.47 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
29.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C1(CCCCCC1)C(=O)O
Step Three
Name
Quantity
40.6 mL
Type
reactant
Smiles
CI
Step Four
Name
water ether
Quantity
100 mL
Type
solvent
Smiles
O.CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at -78° C. for a further 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
before refluxing for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
before refluxing for a further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (5×25 ml)
WASH
Type
WASH
Details
The combined ether layers were washed with water (2×50 ml) and saturated sodium chloride solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(CCCCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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